Fmrfamide

Description

Properties

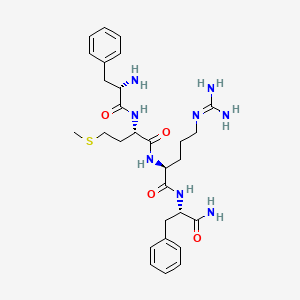

IUPAC Name |

(2S)-N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H42N8O4S/c1-42-16-14-23(35-26(39)21(30)17-19-9-4-2-5-10-19)28(41)36-22(13-8-15-34-29(32)33)27(40)37-24(25(31)38)18-20-11-6-3-7-12-20/h2-7,9-12,21-24H,8,13-18,30H2,1H3,(H2,31,38)(H,35,39)(H,36,41)(H,37,40)(H4,32,33,34)/t21-,22-,23-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCSPDMCSKYUFBX-ZJZGAYNASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@H](CC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H42N8O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

598.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64190-70-1 | |

| Record name | Fmrfamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064190701 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NEUROPEPTIDE C (MACROCALLISTA NIMBOSA CARDIOEXCITATORY) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8953X1KZFL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Resin Selection and Initial Loading

The choice of resin critically influences synthesis efficiency. For this compound, Rink amide resin is commonly used to ensure C-terminal amidation post-cleavage. The loading process involves swelling the resin in dimethylformamide (DMF), followed by Fmoc deprotection using 20% piperidine in DMF. A typical protocol specifies swelling for 1 hour, deprotection for 1 hour, and extensive washing to remove residual piperidine.

Amino Acid Activation and Coupling

Each amino acid is activated using coupling agents such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOAt (1-hydroxy-7-azabenzotriazole) in the presence of collidine or N-methylmorpholine. For this compound’s sequence (Phe-Met-Arg-Phe-NH2), the methionine residue necessitates inert atmosphere handling to prevent oxidation, while arginine requires permanent side-chain protection with groups like Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl).

Table 1: Coupling Reagents and Conditions for this compound Synthesis

| Amino Acid | Coupling Agent | Base | Time (min) | Efficiency (%) |

|---|---|---|---|---|

| Phe¹ | HATU/HOAt | Collidine | 60 | 98.5 |

| Met | HCTU | NMM | 90 | 97.2 |

| Arg(Pbf) | HBTU | DIPEA | 120 | 95.8 |

| Phe⁴ | HATU/HOAt | Collidine | 60 | 98.1 |

Data adapted from Bachem protocols and Nowick Laboratory SPPS guidelines.

Iterative Deprotection and Chain Elongation

After each coupling cycle, the Fmoc group is removed using 20% piperidine in DMF, with monitoring via Kaiser test or UV absorbance at 301 nm. Difficult couplings (e.g., arginine) may require double coupling or elevated temperatures. For this compound, the methionine-containing step is performed under nitrogen to minimize oxidation.

Cleavage and Side-Chain Deprotection

Upon sequence completion, the peptide is cleaved from the resin using a trifluoroacetic acid (TFA)-based cocktail. A typical mixture for this compound includes TFA (94%), water (2.5%), triisopropylsilane (2.5%), and ethanedithiol (1%) to scavenge carbocations. The reaction is agitated for 3 hours at room temperature, followed by precipitation in cold diethyl ether.

Solution-Phase Synthesis: Niche Applications and Limitations

While SPPS dominates industrial production, solution-phase synthesis remains relevant for small-scale modifications. This method involves sequential coupling in solution, with intermediates purified via crystallization or chromatography. However, this compound’s susceptibility to aggregation and oxidation makes solution-phase synthesis less practical.

Post-Synthetic Modifications: C-Terminal Amidation

Enzymatic Amidation

This compound’s bioactivity depends on its C-terminal amide group, introduced via enzymatic processing. The peptide precursor (FMRFG) is amidated using peptidylglycine α-hydroxylating monooxygenase (PHM) and peptidyl-α-hydroxyglycine α-amidating lyase (PAL). These enzymes are typically co-expressed in recombinant systems or added in vitro during SPPS.

Table 2: Enzymatic Amidation Efficiency Under Varying Conditions

| pH | Temperature (°C) | PHM Activity (nmol/min/mg) | PAL Activity (nmol/min/mg) |

|---|---|---|---|

| 7.0 | 25 | 12.4 ± 0.8 | 8.9 ± 0.6 |

| 7.4 | 37 | 18.2 ± 1.1 | 14.3 ± 0.9 |

| 8.0 | 30 | 15.1 ± 0.7 | 10.5 ± 0.5 |

Data derived from studies on Carcinus maenas neuropeptidomes.

Chemical Amidation

Alternative methods employ ammonium salts during resin cleavage to directly yield the amidated peptide. However, this approach risks side reactions with acid-sensitive residues like methionine.

Purification and Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

Crude this compound is purified via reverse-phase HPLC using a C18 column and gradients of acetonitrile/water with 0.1% TFA. Industrial batches achieve >95% purity, as validated by SB-Peptide and NovoPro Bioscience.

Table 3: HPLC Purification Parameters for this compound

| Column | Gradient | Flow Rate (mL/min) | Retention Time (min) | Purity (%) |

|---|---|---|---|---|

| C18, 5 µm | 20–50% B | 1.0 | 12.3 | 95.7 |

| C4, 10 µm | 15–45% B | 1.5 | 10.8 | 96.2 |

Mass Spectrometry (MS)

Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) MS confirms the molecular weight (observed: 598.76 Da; theoretical: 598.76 Da). Electrospray ionization (ESI)-MS further validates sequence integrity.

Trifluoroacetic Acid (TFA) Removal

Residual TFA from SPPS can interfere with biological assays. Counterion exchange via lyophilization with HCl or acetic acid yields TFA-free this compound, crucial for cell-based studies.

Challenges and Optimization Strategies

Methionine Oxidation

Methionine’s thioether group is prone to oxidation, forming methionine sulfoxide. Synthesis under inert atmospheres and addition of reducing agents (e.g., dithiothreitol) mitigate this.

Arginine Side-Chain Reactivity

The Pbf group minimizes side reactions during arginine coupling but requires extended cleavage times (≥3 hours) for complete removal.

Scale-Up Considerations

Industrial production (e.g., Bachem AG) employs automated SPPS reactors with in-line UV monitoring to ensure consistency in multi-kilogram batches.

Chemical Reactions Analysis

Types of Reactions

Fmrfamide undergoes various chemical reactions, including:

Reduction: Reduction reactions can reverse the oxidation of methionine residues.

Substitution: The peptide can undergo substitution reactions, particularly at the arginine residue, where the guanidino group can be modified.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents are commonly used for oxidation reactions.

Substitution: Various chemical reagents can be used to modify the arginine residue, depending on the desired substitution.

Major Products Formed

Oxidation: Methionine sulfoxide and methionine sulfone.

Reduction: Restoration of the original methionine residue.

Substitution: Modified peptides with altered arginine residues.

Scientific Research Applications

Physiological Functions

Fmrfamide and its analogs have been shown to exert neuromodulatory effects in several organisms, particularly in mollusks and nematodes.

- Mollusks : In the freshwater snail Helisoma, this compound-like peptides are enriched in the nervous system and salivary glands. These peptides suppress spontaneous rhythmic activity in salivary gland cells by hyperpolarizing the cells, indicating a postsynaptic action mechanism . The presence of these peptides suggests they play essential roles in modulating glandular secretions and potentially other physiological processes.

- Nematodes : this compound-like peptides (FLPs) are widely expressed in nematodes and are implicated in various biological functions such as locomotion, feeding, and reproductive behaviors. For instance, studies indicate that FLPs influence muscle contractions and may play a role in regulating the digestive system .

Behavioral Influences

This compound has been linked to behavioral modulation across different species.

- C. elegans : Research has demonstrated that this compound signaling is crucial for rhythmic activation of specific cells involved in locomotion and egg-laying behaviors. The activation of head mesodermal cells through this compound-like neuropeptides influences muscle contractions and overall movement patterns .

- Defense Mechanisms : In larval forms of certain marine organisms like Terebratalia transversa, FLRFamide induces defensive behaviors such as sinking and chaetae protrusion when exposed to environmental stimuli . This highlights the peptide's role in survival strategies.

Therapeutic Potential

The therapeutic applications of this compound extend into areas such as pain management and neuroprotection.

- Pain Modulation : this compound-like peptides have been observed to modulate pain pathways. Their involvement in neurotransmitter release could provide insights into developing analgesic therapies targeting specific receptors associated with pain perception .

- Neuroprotection : Investigations into the neuroprotective effects of this compound-related peptides suggest potential applications in treating neurodegenerative diseases. For example, certain studies indicate that these peptides can enhance cell survival under stress conditions by modulating inflammatory responses .

Comparative Analysis of this compound Applications

The table below summarizes key findings related to the applications of this compound across different species:

Mechanism of Action

Fmrfamide exerts its effects by binding to specific receptors, such as G protein-coupled receptors (GPCRs), on target cells . This binding activates intracellular signaling pathways, leading to various physiological responses. For example, in cardiac cells, this compound increases cytoplasmic cyclic adenosine monophosphate (cAMP) levels, enhancing the force and frequency of heartbeats . In other systems, it can modulate neurotransmitter release and influence muscle contraction .

Comparison with Similar Compounds

Key Insights :

- Substitutions at the second residue (e.g., Met → Leu or Thr) alter receptor binding affinity .

- N-terminal extensions (e.g., YGG in YGGthis compound) enable cross-reactivity with vertebrate opioid systems .

Functional Comparison

Ion Channel Modulation

- ASIC3 Potentiation : this compound amplifies proton-gated ASIC3 currents by 7-fold in sensory neurons, outperforming NPFF (3-fold) and NPSF (2-fold) .

- Sodium Channel Activation : this compound gates FaNaC channels in Aplysia, while pQFYRFamide (from Helix) fails to activate sodium currents despite sharing calcium current inhibition (EC₅₀ ≈ 5 μM) .

Muscle and Cardiac Activity

- Chromatophore Expansion : FLRFamide (10⁻⁹ M threshold) is 100-fold more potent than this compound in Sepia .

Immune Modulation

- Nitric Oxide (NO) Regulation: this compound enhances NO production in Helix ganglia via NOS activation, a mechanism conserved in Sepiella japonica during bacterial defense .

Receptor Specificity and Species Variability

This compound receptors exhibit marked heterogeneity across species:

- Squid vs. Helix: Loligo pealei receptors bind this compound with subnanomolar affinity, while Helix receptors require N-terminal extensions (e.g., acFhLRFa) for similar potency . pH optima differ: squid receptors favor acidic conditions (pH 6.0) vs. Helix (pH 7.4) .

- Mammalian RFamide Systems : Vertebrate RFRP-3 (RFamide-related peptide-3) shares ancestral homology with this compound but regulates gonadotropin secretion instead of ion channels .

Evolutionary and Phylogenetic Insights

- Precursor Gene Diversification : The This compound gene undergoes alternative splicing in Lymnaea, producing 14 FaRPs with tissue-specific functions .

- Conservation in Cephalopods : Sepiella japonica this compound shares 97% precursor homology with Sepia officinalis, reflecting conserved roles in reproduction and neuroendocrine signaling .

- Cross-Phylum Homology : The Tyr-Gly-Gly-Phe motif in YGGthis compound mirrors mammalian enkephalins, suggesting convergent evolution in pain modulation pathways .

Data Tables

Table 1: Functional Potency of Key FaRPs

Table 2: Receptor Binding Affinity (Log IC₅₀) in Squid vs. Helix

| Peptide | Loligo (Squid) | Helix (Snail) | Reference |

|---|---|---|---|

| This compound | -9.5 | -6.8 | |

| FLRFamide | -8.9 | -5.2 | |

| YGGthis compound | -8.0 | -7.1 |

Biological Activity

Fmrfamide, a neuropeptide first identified in the mollusk Helix aspersa, is part of a larger family of RFamide peptides that play critical roles in various biological processes across different species. This article provides a comprehensive overview of the biological activity of this compound, including its receptor interactions, physiological effects, and implications in stress response and metabolic regulation.

1. Structural Characteristics and Receptor Binding

This compound is characterized by its C-terminal RFamide motif, which is crucial for its biological activity. Research has demonstrated that the amide group at the C-terminus is essential for receptor binding and agonist activity. Studies using analogs of this compound have shown that modifications to this group can significantly affect both binding affinity and biological responses in model organisms such as Helix aspersa and Drosophila melanogaster .

Table 1: Structural Variants of this compound and Their Biological Activity

| Variant | Binding Affinity | Agonist Activity | Notes |

|---|---|---|---|

| This compound | High | Yes | Parent compound |

| Mono-methylamide | Higher | Yes | Increased agonist activity |

| Dimethylamide | Higher | Yes | More effective than parent compound |

| Amide Carbonyl Replaced | Low | No | Loss of agonist activity |

2. Physiological Effects

This compound exerts diverse physiological effects depending on the target tissue and organism. In mollusks, it has been shown to induce excitatory responses in neurons, leading to increased heart rate and muscle contraction . In insects, this compound signaling is implicated in regulating energy homeostasis and stress responses.

Case Study: Stress-Induced Sleep Promotion in Drosophila

A recent study highlighted the role of this compound-like peptides in promoting sleep following stress exposure in Drosophila. The findings suggest that this compound signaling may serve as an adaptive mechanism to enhance recovery sleep after stress, indicating an evolutionary conserved function across species .

3. Role in Metabolic Regulation

Recent research has identified this compound as a key player in metabolic regulation. A study revealed that dietary cysteine enhances this compound signaling, leading to increased lipolysis and energy expenditure while suppressing food intake. This mechanism presents a potential therapeutic target for obesity management .

Table 2: Effects of this compound on Metabolism

| Effect | Mechanism | Outcome |

|---|---|---|

| Lipolysis | Activation of PKA and lipase | Increased fat breakdown |

| Appetite Suppression | Inhibition of sweet-sensing neurons | Reduced food intake |

| Energy Expenditure | Enhanced metabolic rate | Weight loss |

4. Neuropeptide Signaling Pathways

The signaling pathways activated by this compound involve both ionotropic and G protein-coupled receptors (GPCRs). For instance, studies have identified an this compound-activated sodium channel (FaNaCh) that mediates excitatory responses in neurons . Additionally, GPCRs play a role in mediating both inhibitory and stimulatory effects of related peptides on muscle contractions, showcasing the complexity of neuropeptide signaling .

5. Conclusion

This compound is a multifunctional neuropeptide with significant implications for understanding neurobiology and metabolic regulation. Its diverse effects on physiology underscore its importance as a subject of ongoing research, particularly concerning its potential therapeutic applications in metabolic disorders.

Q & A

Q. What experimental models are commonly used to study FMRFamide's physiological roles?

this compound research primarily employs invertebrate models such as Onchidium reevesii (a marine gastropod) and squid (Loligo spp.), which exhibit well-characterized this compound signaling systems. In O. reevesii, neural ganglia are key tissues for studying this compound's role in immune regulation, while squid retinal tissues provide insights into receptor-ligand interactions due to their high receptor density . Methodologically, these models are chosen for:

- Ease of neural tissue isolation (e.g., ganglia dissection in O. reevesii).

- High receptor expression (e.g., squid membrane preparations for binding assays).

- Functional conservation with other neuropeptide systems in vertebrates.

Q. What molecular techniques are used to analyze this compound gene expression and localization?

Key methods include:

- Rapid Amplification of cDNA Ends (RACE) : To clone full-length this compound cDNA, as demonstrated in O. reevesii (2,618 bp cDNA with 882 bp ORF) .

- qRT-PCR : For tissue-specific mRNA quantification (e.g., 12-fold higher expression in ganglia vs. muscle in O. reevesii; P<0.01) .

- Immunohistochemistry (IHC) : Validates peptide distribution, showing this compound co-localization with mRNA in neural tissues .

- Electrophysiology : To assess sodium channel activation in Sepia spp., where this compound induces rapid depolarization via FaNaC receptors .

Q. How do researchers assess this compound receptor binding specificity and affinity?

Competitive binding assays using radiolabeled ligands (e.g., [¹²⁵I]-daYFnLRFa) are standard. Key steps:

Membrane preparation : Isolate receptors from squid retinal tissues .

Displacement curves : Compare unlabeled this compound and analogs (e.g., IC₅₀ = 0.077–0.081 pmole for this compound vs. >500-fold weaker binding for D-amino acid analogs) .

Scatchard analysis : Determines receptor affinity (Kd = 0.15 nM in squid) and density (Bmax = 237 fmole/mg protein) .

Advanced Research Questions

Q. How can conflicting data on this compound receptor binding affinities be resolved?

Discrepancies in reported IC₅₀ values (e.g., 0.077 vs. 0.081 pmole in squid receptor studies) may arise from:

- Assay conditions : pH (optimal binding at pH 6–6.5) and nucleotide interference (e.g., GTP reduces binding by 40%) .

- Ligand stability : Degradation of synthetic peptides under varying storage conditions.

- Receptor solubilization : Use of CHAPS detergent alters binding kinetics .

Resolution : Standardize protocols (e.g., buffer composition, ligand purity verification via HPLC) and validate findings across multiple models (e.g., squid vs. Helix spp.).

Q. What methodologies are appropriate for investigating this compound's role in neuroimmune interactions?

Integrated approaches are critical:

- Inflammatory stimulation : Lipopolysaccharide (LPS) injection in O. reevesii induces this compound upregulation (12-hour peak; P<0.05 in ganglia and hepatopancreas) .

- Neurobehavioral assays : Morris Water Maze and Barnes Maze tests in rodents show this compound reverses opioid-induced memory deficits (e.g., 2 mg/kg dose restores spatial navigation; P<0.05) .

- Cytokine profiling : Pair with qRT-PCR to link this compound expression to immune markers (e.g., IL-6, TNF-α).

Q. How can omics approaches be integrated to study this compound signaling pathways?

- Transcriptomics : Identify co-expressed genes (e.g., FaNaC sodium channels in Sepia spp.) .

- Proteomics : Map post-translational modifications of this compound precursors (e.g., cleavage sites in Lymnaea stagnalis) .

- CRISPR/Cas9 : Knockout this compound genes in model organisms (e.g., C. elegans) to study phenotypic cascades .

- Single-cell RNA-seq : Resolve cell-type-specific expression in neural ganglia .

Data Contradictions and Analysis

- Receptor vs. functional potency : this compound-OH has weak receptor affinity (IC₅₀ > 100 nM) but significant physiological effects, suggesting non-receptor-mediated pathways (e.g., indirect modulation of ion channels) .

- Species-specific responses : this compound enhances NO synthesis in Helix spp. but not in Sepia spp., highlighting evolutionary divergence in signaling mechanisms .

Methodological Best Practices

- Statistical rigor : Use one-way ANOVA with post-hoc tests for neurobehavioral data (e.g., GraphPad Prism) .

- Negative controls : Include non-immunized serum in IHC to rule out cross-reactivity .

- Data transparency : Archive raw data (e.g., electrophysiology traces) in supplementary materials per FAIR principles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.